molecular formula C11H11N5O4 B14626618 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2',1'-c)(1,4)diazepine CAS No. 57831-77-3

6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2',1'-c)(1,4)diazepine

Cat. No.: B14626618
CAS No.: 57831-77-3
M. Wt: 277.24 g/mol
InChI Key: AIZGKHDDSKGRQU-UHFFFAOYSA-N
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Description

6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine is a complex heterocyclic compound that features both imidazole and diazepine rings

Preparation Methods

The synthesis of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the imidazole and diazepine rings followed by nitration and acetylation steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .

Chemical Reactions Analysis

6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or diazepine rings.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to nucleic acids .

Comparison with Similar Compounds

6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: These compounds share the imidazole ring but differ in the additional ring structures and functional groups.

    Diazepines: These compounds have the diazepine ring but may lack the imidazole ring or have different substituents.

    Nitroimidazoles: These compounds contain the nitro group on the imidazole ring but may not have the diazepine ring.

The uniqueness of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine lies in its combined imidazole and diazepine rings along with the specific functional groups that confer distinct chemical and biological properties .

Properties

CAS No.

57831-77-3

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

(11-nitro-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2,4,11-tetraen-7-yl) acetate

InChI

InChI=1S/C11H11N5O4/c1-7(17)20-9-2-4-14-8(16(18)19)6-13-11(14)10-12-3-5-15(9)10/h3,5-6,9H,2,4H2,1H3

InChI Key

AIZGKHDDSKGRQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN2C(=CN=C2C3=NC=CN13)[N+](=O)[O-]

Origin of Product

United States

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